3-(4-Methylpiperazin-1-yl)pyrazin-2-amine
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Overview
Description
3-(4-Methylpiperazin-1-yl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a 4-methylpiperazin-1-yl group at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a pyrazine ring.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains an ethylamine group instead of a pyrazine ring.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Contains a pyrazole ring instead of a piperazine ring.
Uniqueness
3-(4-Methylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a 4-methylpiperazin-1-yl group makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C9H15N5 |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3,(H2,10,11) |
InChI Key |
RREMFVYHJYMHOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CN=C2N |
Origin of Product |
United States |
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